molecular formula C8H11NO2 B12857071 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione

1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione

Cat. No.: B12857071
M. Wt: 153.18 g/mol
InChI Key: CFQLUSSNTFQXIU-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with isopropylamine, followed by cyclization to form the pyrrole ring. The reaction typically requires a solvent such as toluene and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Biological Activity

1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione, also known as a pyrrole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8H11NO2
  • Molecular Weight : 155.18 g/mol
  • IUPAC Name : 1-Isopropyl-3-methylpyrrole-2,5-dione

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl and methyl-substituted precursors with suitable reagents under controlled conditions. Variations in synthesis can lead to different biological activities due to structural modifications.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of various cancer cell lines, including colon cancer models. The mechanism often involves interaction with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, which are crucial in cancer progression.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHCT1160.8
This compoundSW6200.6
4-Amino-3-chloro derivativesColo2050.9

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests its potential use in treating inflammatory diseases.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It exhibits the ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound is attributed to its ability to bind selectively to various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways.
  • Membrane Interaction : It has been observed to interact with lipid bilayers, potentially altering membrane fluidity and affecting cellular signaling.

Case Studies

Several studies have focused on the biological implications of pyrrole derivatives:

  • Study on Antitumor Activity :
    • Researchers synthesized a series of pyrrole derivatives and tested their efficacy against human colon cancer cells. The findings indicated that modifications in the side chains significantly influenced their potency as antitumor agents .
  • Anti-inflammatory Research :
    • A study investigated the effects of pyrrole derivatives on cytokine production in PBMCs. The results showed a marked decrease in IL-6 and TNF-α levels upon treatment with the compound .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-methyl-1-propan-2-ylpyrrole-2,5-dione

InChI

InChI=1S/C8H11NO2/c1-5(2)9-7(10)4-6(3)8(9)11/h4-5H,1-3H3

InChI Key

CFQLUSSNTFQXIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C1=O)C(C)C

Origin of Product

United States

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